molecular formula C6H10N2S B1526455 2-Ethyl-5-thiazolemethanamine CAS No. 1183523-89-8

2-Ethyl-5-thiazolemethanamine

Cat. No. B1526455
CAS RN: 1183523-89-8
M. Wt: 142.22 g/mol
InChI Key: VVGHFFICVOVLNB-UHFFFAOYSA-N
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Description

“2-Ethyl-5-thiazolemethanamine” is a chemical compound that falls under the category of thiazole derivatives . Thiazoles are an integral part of numerous natural products, a number of drugs, and many useful molecules such as ligands for metal catalysis .


Synthesis Analysis

Thiazoles and thiazolines can be synthesized using a common synthetic protocol. Novel molecules are efficiently synthesized by using readily available and inexpensive substrates. The reaction conditions are mild and pure products are obtained without work-up and column purification . Another approach involves the use of 2-aminothiazoles as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using single crystal X-ray study, the DFT calculation, and the Hirshfeld surface analysis . The molecular packing of the crystal is mainly stabilized by C–H…O and C–H…π interactions .


Chemical Reactions Analysis

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and composition . For instance, compounds with similar polarity to the adsorbent surface tend to be adsorbed more .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Thiazole derivatives, including 2-Ethyl-5-thiazolemethanamine, have been recognized for their potent antimicrobial properties . They are often incorporated into compounds that target a variety of pathogenic bacteria and fungi. The mechanism of action typically involves the disruption of microbial cell wall synthesis or interference with essential enzymes within the pathogens.

Antitumor and Cytotoxic Drug Development

The thiazole ring is a common feature in many antineoplastic drugs . Research on 2-Ethyl-5-thiazolemethanamine has explored its potential as a cytotoxic agent, capable of inducing apoptosis in cancer cells. This application is particularly promising in the development of targeted cancer therapies.

Neuroprotective Agents

Neurodegenerative diseases are a key area of medical research, and thiazole derivatives have shown potential as neuroprotective agents . 2-Ethyl-5-thiazolemethanamine may contribute to the synthesis of compounds that protect neuronal cells from oxidative stress and apoptosis, which are common pathways leading to neurodegeneration.

Anti-inflammatory and Analgesic Drugs

The anti-inflammatory and analgesic activities of thiazole compounds are well-documented . 2-Ethyl-5-thiazolemethanamine could be used to synthesize new drugs that alleviate pain and reduce inflammation, possibly with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Antiviral Research

Thiazoles have been identified as potent inhibitors of various viral enzymes, making them valuable in antiviral drug research . 2-Ethyl-5-thiazolemethanamine might serve as a scaffold for developing novel antiviral agents, particularly against HIV and other RNA viruses.

Agricultural Chemicals

Beyond pharmaceuticals, thiazole derivatives are also used in agriculture. They can be formulated into fungicides and biocides that protect crops from fungal pathogens and pests . 2-Ethyl-5-thiazolemethanamine could be a precursor in the synthesis of such agricultural chemicals, contributing to increased crop yields and food security.

Mechanism of Action

The main mechanism of action associated with thiazole derivatives is the interaction with DNA by intercalation mode . Ethanol, a related compound, affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors .

Safety and Hazards

The safety data sheet of a compound provides information about its hazards . For instance, ethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . These motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . This diversity in the biological response makes it a highly prized moiety . Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .

properties

IUPAC Name

(2-ethyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGHFFICVOVLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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